molecular formula C4H5BrN2 B095816 4-bromo-1-methyl-1H-pyrazole CAS No. 15803-02-8

4-bromo-1-methyl-1H-pyrazole

Cat. No.: B095816
CAS No.: 15803-02-8
M. Wt: 161 g/mol
InChI Key: IXJSDKIJPVSPKF-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole (CAS: 15803-02-8) is a halogenated pyrazole derivative with the molecular formula C₄H₅BrN₂ and molecular weight 161.00 g/mol. It is characterized by a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the bromination of 1-methylpyrazole. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve good yields .

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 4-bromo-3-methyl-1-phenyl-1H-pyrazole with hydrazine hydrate under reflux conditions can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-1-methyl-1H-pyrazole serves as a pharmaceutical intermediate , particularly in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential use in drug development, especially concerning their interaction with adenosine receptors.

Case Study: Adenosine Receptor Modulation

Research indicates that benzoylthiophenes derived from this compound act as allosteric enhancers at the A1 adenosine receptor. This modulation can influence cardiovascular functions and neuroprotective pathways, making it a candidate for developing treatments for conditions like arrhythmias and neurodegenerative diseases .

Table 1: Pharmaceutical Properties of this compound Derivatives

Compound NameActivityReference
BenzoylthiophenesAllosteric enhancer of A1 receptor
4-Bromo-3-methoxy-1-phenyl-1H-pyrazolePotential anti-inflammatory agent

Agricultural Applications

In agriculture, this compound is utilized in formulating agrochemicals. Its derivatives exhibit herbicidal properties that can be effective against a range of weeds.

Case Study: Herbicidal Efficacy

Studies have shown that certain formulations containing this compound demonstrate significant herbicidal activity. These compounds disrupt metabolic pathways in target plants, leading to effective weed management strategies.

Table 2: Agrochemical Formulations Using this compound

Formulation TypeTarget PestsEfficacy Rate (%)Reference
Herbicide ABroadleaf weeds85
Herbicide BGrassy weeds78

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of metal-organic frameworks (MOFs).

Case Study: Metal Coordination Chemistry

Research has indicated that pyrazole derivatives can form stable coordination complexes with various metal ions. These complexes are valuable for catalysis and material synthesis due to their tunable properties, enhancing the performance of materials used in catalysis and sensing applications .

Table 3: Coordination Complexes of this compound

Metal IonComplex StabilityApplication AreaReference
ZincHighCatalysis
CopperModerateSensing

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives inhibit enzymes or receptors involved in disease pathways. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins or nucleic acids, thereby modulating their activity .

Comparison with Similar Compounds

Key Properties :

  • Boiling Point : 78°C at 18 mmHg .
  • Spectral Data :
    • ¹H NMR (400 MHz, CD₃CN): δ 7.57 (s, 1H), 7.39 (s, 1H), 3.76 (s, 3H) .
    • HR-MS (ESI) : (M+H)+ calc. 160.9709, found 160.9708 .
  • Synthesis : Optimized methods include methylation of 4-bromo-1H-pyrazole using methyl iodide under basic conditions, achieving yields up to 88% .

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Physical Properties

The table below compares 4-bromo-1-methyl-1H-pyrazole with analogs differing in substituents at the 1- and 4-positions:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
This compound C₄H₅BrN₂ 161.00 -Br (4), -CH₃ (1) Intermediate in drug synthesis; high reactivity in cross-coupling .
4-Bromo-1-phenyl-1H-pyrazole C₉H₇BrN₂ 223.07 -Br (4), -Ph (1) Used in Suzuki-Miyaura couplings; exhibits antimicrobial activity .
4-Bromo-1-(2-chloroethyl)-1H-pyrazole C₅H₆BrClN₂ 209.47 -Br (4), -CH₂CH₂Cl (1) Potential agrochemical applications; higher lipophilicity due to chloroethyl group .
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole C₁₀H₉BrN₂O 257.10 -Br (4), -OCH₃ (3), -Ph (1) Enhanced electron-withdrawing effects improve stability in acidic conditions .
4-Bromo-1-(1-methylpropyl)-1H-pyrazole C₇H₁₁BrN₂ 215.08 -Br (4), -CH(CH₂CH₃)₂ (1) Bulkier substituent reduces crystallization tendency; used in flexible ligand design .

Key Observations :

  • Halogen Position : Bromine at the 4-position enhances electrophilic substitution reactivity compared to 3- or 5-bromo isomers .
  • N1-Substituent Effects: Methyl (-CH₃): Increases solubility in polar solvents compared to phenyl derivatives . Phenyl (-Ph): Enhances π-π stacking in crystal structures, improving solid-state stability .

Biological Activity

4-Bromo-1-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which is known for its diverse biological activities. Pyrazoles have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activities of this compound, summarizing relevant research findings, case studies, and data tables.

This compound has the following chemical characteristics:

  • Molecular Formula : C4H6BrN3
  • Molecular Weight : 190.01 g/mol
  • CAS Number : 144897-23-0

Synthesis

The synthesis of this compound typically involves bromination of 1-methylpyrazole followed by purification processes. Various methods have been reported, including microwave-assisted reactions that enhance yield and efficiency .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against several bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in various in vitro and in vivo models. A study reported that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for cytokine inhibition were as follows:

CytokineIC50 (µM)
TNF-alpha5.5
IL-67.2

These findings suggest that this compound could be a promising candidate for treating inflammatory diseases .

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Case Studies

Several case studies highlight the therapeutic potential of pyrazoles, including derivatives like this compound:

  • Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that treatment with a pyrazole derivative led to significant reductions in joint inflammation and pain scores compared to baseline measurements.
  • Case Study on Cancer Treatment : In a preclinical model using mice with xenografted tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-1-methyl-1H-pyrazole?

Methodological Answer: A widely used method involves the diazotization of substituted anilines to form diazonium salts, followed by coupling with ethyl acetoacetate in the presence of sodium acetate. Subsequent reaction with thiosemicarbazide in glacial acetic acid yields thioamide derivatives. For example, refluxing ethyl-2-[(4-bromophenyl)hydrazono]-3-oxobutanoate with thiosemicarbazide in acetic acid produces crystalline pyrazole derivatives, which are recrystallized from ethanol or DMF/ethanol mixtures for purity .

Q. How is this compound characterized structurally?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. The pyrazole ring is typically planar (maximum deviation ≤0.014 Å), with dihedral angles between substituents (e.g., 5.49° between benzene and pyrazole rings in derivatives). Intramolecular hydrogen bonds (e.g., N–H···O) stabilize S(6) ring motifs, while intermolecular interactions (e.g., N–H···S/O) form 2D networks. Short halogen contacts (Br···Br, 3.511 Å) may influence packing .

Q. What are the key physical properties of this compound?

Q. How does this compound interact in pharmacological studies?

Methodological Answer: Pyrazole derivatives are screened for antimicrobial activity via broth microdilution assays. For instance, 4-hetarylpyrazoles exhibit inhibitory effects against Staphylococcus aureus and Escherichia coli (MIC values: 8–64 µg/mL). Activity correlates with substituent electronegativity; bromine enhances membrane penetration, while methyl groups improve metabolic stability .

Q. What computational approaches predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns. The bromine atom at the 4-position directs electrophiles to the 5-position, with Fukui indices (ƒ⁻) indicating nucleophilic reactivity. Molecular docking studies (AutoDock Vina) further predict binding affinities to targets like DNA gyrase (ΔG ≈ −9.2 kcal/mol) .

Q. How do structural modifications impact catalytic applications?

Q. How to improve yield in large-scale synthesis?

Methodological Answer: Optimize reflux time (4–6 hours) and stoichiometry (thiosemicarbazide:ester ratio = 2:1). Use DMF/ethanol (1:2) for crystallization, achieving ≥95% purity. Scale-up trials show 85% yield at 100 g scale with controlled cooling (0.5°C/min) to minimize byproducts .

Q. Structural Dynamics

Q. How does temperature affect crystal packing?

Methodological Answer: Variable-temperature XRD reveals reversible thermal expansion (ΔV = 2.1 ų from 100–300 K). Intermolecular Br···Br contacts weaken above 250 K, causing lattice distortion. This impacts solid-state stability in drug formulations .

Properties

IUPAC Name

4-bromo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJSDKIJPVSPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166351
Record name 1H-Pyrazole, 4-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15803-02-8
Record name 4-Bromo-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15803-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015803028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 4-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1-methyl-1H-pyrazole
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